Home > Products > Screening Compounds P84505 > CFTR corrector 3
CFTR corrector 3 -

CFTR corrector 3

Catalog Number: EVT-15281211
CAS Number:
Molecular Formula: C26H34F3N7O4S
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CFTR corrector 3, also known as IDOR-3, is a novel compound designed to enhance the functional expression of the cystic fibrosis transmembrane conductance regulator protein, particularly in patients with cystic fibrosis caused by the F508del mutation. This mutation is prevalent among cystic fibrosis patients and leads to misfolding and premature degradation of the CFTR protein. CFTR corrector 3 belongs to a class of drugs aimed at correcting the misfolding of this protein, thereby improving its trafficking to the cell surface and restoring chloride ion transport functionality.

Source

CFTR corrector 3 was developed through extensive research into small molecule correctors that can stabilize the CFTR protein during its biogenesis. The compound was identified in studies exploring various macrocyclic compounds that exhibit higher efficacy compared to previously established correctors .

Classification

CFTR corrector 3 is classified as a type IV corrector, which has shown superior efficacy in enhancing the surface expression of the F508del-CFTR protein compared to earlier generations of correctors. This classification reflects its ability to significantly improve the folding efficiency of the CFTR protein, potentially restoring its function in a clinical setting .

Synthesis Analysis

Methods

The synthesis of CFTR corrector 3 involves several key steps that utilize advanced organic synthesis techniques. Initial synthetic routes have been optimized to enhance yield and efficiency. For instance, starting materials such as alkyne derivatives are employed in a multi-step reaction process that includes cyclization and functional group modifications.

Technical Details

The synthesis typically employs methods such as:

  • Cycloaddition reactions: These reactions facilitate the formation of cyclic structures that are crucial for the biological activity of CFTR corrector 3.
  • Functional group transformations: Various reactions are conducted to introduce or modify functional groups that enhance solubility and binding affinity for the CFTR protein.
  • Purification techniques: Techniques like crystallization and chromatography are used to isolate and purify the final product, ensuring high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of CFTR corrector 3 features a complex arrangement of atoms that contribute to its interaction with the CFTR protein. The specific arrangement includes:

  • A macrocyclic core structure that is essential for its binding properties.
  • Multiple functional groups that enhance solubility and stability.

Data

The molecular formula and weight, along with other structural data such as bond lengths and angles, are critical for understanding how CFTR corrector 3 interacts with its target. Detailed crystallographic studies provide insights into these structural characteristics, which can be visualized through X-ray diffraction analysis .

Chemical Reactions Analysis

Reactions

CFTR corrector 3 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:

Technical Details

The efficiency of these reactions is often evaluated through kinetic studies that measure binding affinities (Kd values) and reaction rates under various conditions. These studies help optimize dosing regimens for potential therapeutic applications .

Mechanism of Action

Process

CFTR corrector 3 operates by stabilizing the misfolded F508del-CFTR protein during its maturation process within the endoplasmic reticulum. This stabilization prevents premature degradation and facilitates proper trafficking to the cell surface.

Data

Experimental evidence indicates that treatment with CFTR corrector 3 results in significant increases in both surface expression and functional activity of F508del-CFTR:

  • Studies have reported up to a 31% conversion rate from immature forms of CFTR to mature forms at the cell surface when treated with CFTR corrector 3 .
  • The compound also enhances chloride ion transport across cellular membranes, restoring functionality closer to wild-type levels.
Physical and Chemical Properties Analysis

Physical Properties

CFTR corrector 3 exhibits several notable physical properties:

  • Solubility: High solubility in aqueous media is critical for effective cellular uptake.
  • Stability: The compound maintains stability under physiological conditions, which is essential for therapeutic applications.

Chemical Properties

In terms of chemical properties:

  • pKa values indicate how the compound behaves under varying pH conditions, affecting its ionization state.
  • LogP values provide insights into hydrophobicity, influencing absorption and distribution within biological systems .
Applications

Scientific Uses

CFTR corrector 3 has significant potential applications in treating cystic fibrosis, particularly for patients with the F508del mutation. Its ability to enhance CFTR function makes it a candidate for combination therapies alongside potentiators like ivacaftor. This combination can lead to improved clinical outcomes by addressing both misfolding and gating defects associated with cystic fibrosis.

Moreover, ongoing research aims to explore additional applications of CFTR corrector 3 in other diseases where similar misfolding mechanisms are implicated, potentially expanding its therapeutic utility beyond cystic fibrosis .

Molecular Basis of CFTR Dysfunction and Therapeutic Targeting

Pathogenic Mechanisms of CFTR Class II Mutations

F508del-CFTR Misfolding and Endoplasmic Reticulum Retention

The F508del mutation (deletion of phenylalanine at position 508) is the most prevalent CFTR mutation, present in ~90% of cystic fibrosis (CF) patients. This mutation disrupts the post-translational processing of CFTR, an ATP-binding cassette (ABC) transporter functioning as a cAMP-regulated chloride/bicarbonate channel. F508del impairs the folding of nucleotide-binding domain 1 (NBD1), leading to exposure of hydrophobic residues typically buried in the wild-type structure. Consequently, the mutant protein is recognized as misfolded by the endoplasmic reticulum (ER) quality control (ERQC) machinery. Key chaperones—including Hsp70, Hsp90, calnexin, and the E3 ubiquitin ligase CHIP—retain F508del-CFTR in the ER and target it for proteasomal degradation via the ubiquitin-proteasome pathway. This results in <1% of the mutant protein reaching the apical membrane of epithelial cells compared to wild-type CFTR [1] [5] [6].

Domain-Specific Structural Defects (NBD1 Stability, MSD-NBD Interactions)

The F508 residue resides in a critical region of NBD1 that participates in domain-domain interactions with membrane-spanning domains (MSDs) and NBD2. Deletion of F508 causes:

  • NBD1 Instability: Loss of hydrophobic packing interactions in NBD1, reducing its thermodynamic stability. This destabilization promotes aggregation and degradation [6] [4].
  • Disrupted MSD1-NBD1 and NBD1-NBD2 Interfaces: F508 is located at the NBD1 surface that interfaces with MSD1 and the cytoplasmic loop 4 (ICL4) of MSD2. Its deletion weakens these interdomain contacts, preventing the formation of a stable NBD1-MSD1 "core" required for subsequent domain assembly [4] [6].
  • Impaired NBD Dimerization: The NBD1-NBD2 dimer interface, essential for ATP-dependent channel gating, is destabilized. Even if F508del-CFTR escapes ERQC, it exhibits defective channel opening (class III gating defect) and reduced membrane stability (class VI defect) [1] [3] [6].

Table 1: Structural Domains of CFTR and Impact of F508del Mutation

DomainFunctionF508del-Induced Defect
NBD1ATP binding/hydrolysis; MSD/NBD couplingReduced thermodynamic stability; misfolded core
MSD1Forms channel pore; interacts with NBD1Disrupted contact with NBD1; misassembly
ICL4 (in MSD2)Connects MSD2 to NBD1Weakened interaction with NBD1
NBD1-NBD2 interfaceATP-dependent dimerization for channel gatingDestabilized dimer; reduced open probability (Po)

Rationale for Corrector-Based Pharmacological Chaperoning

Thermodynamic Stabilization of CFTR Conformational States

CFTR correctors are small molecules that bind directly to F508del-CFTR, acting as pharmacological chaperones to stabilize intermediate folding states. They shift the conformational equilibrium toward native-like structures by:

  • Binding Allosteric Sites: Correctors like VX-809 (lumacaftor) bind MSD1, enhancing its interaction with NBD1 and promoting assembly of the NBD1-MSD1 core [4] [5].
  • Targeting NBD1: Compounds such as VX-661 (tezacaftor) stabilize NBD1 folding, shielding hydrophobic surfaces exposed due to F508del [2] [4].
  • Multi-Domain Effects: Advanced correctors (e.g., VX-445/elexacaftor) simultaneously engage MSD1 and NBD1, reinforcing domain-domain contacts and improving folding efficiency. Synergistic combinations (e.g., VX-445 + VX-661) rescue >50% of wild-type CFTR function in vitro by cooperatively stabilizing multiple domains [2] [4].

Table 2: Classification of CFTR Correctors by Binding Sites and Mechanisms

Corrector ClassTarget SiteRepresentative CompoundsPrimary Mechanism
Class IMSD1VX-809, VX-661Stabilizes MSD1-NBD1 interface; enhances core assembly
Class IINBD1Corr-4aShields NBD1 hydrophobic pockets; improves folding
Class IIIMSD2VX-445Reinforces MSD2-ICL4-NBD1 contacts
CombinationMultiple sitesVX-661 + VX-445Synergistic stabilization of MSD1, NBD1, and MSD2

Restoration of CFTR Proteostasis Networks

Correctors indirectly modulate cellular proteostasis by reducing engagement of ERQC degradation machinery:

  • Chaperone Modulation: Correctors minimize recognition by Hsp70/Hsp90-CHIP complexes, allowing escape from ubiquitination. They may also recruit pro-folding chaperones like Hsp40 [5] [6].
  • Trafficking Enhancement: Stabilized F508del-CFTR is incorporated into COPII vesicles for Golgi transit, where glycan modifications (e.g., complex glycosylation) occur [1] [5].
  • Peripheral Protein Assistance: Corrected CFTR interacts with PDZ-domain proteins (e.g., NHERF1) at the plasma membrane, increasing its stability and half-life [3] [4].
  • Synergy with Potentiators: Post-correction, potentiators like ivacaftor bind NBD2 to enhance channel gating of rescued F508del-CFTR, addressing residual class III defects [2] [3].

Table 3: Proteostasis Components Influenced by CFTR Correctors

Proteostasis ElementRole in CFTR ProcessingCorrector-Mediated Effect
Hsp70/Hdj-2Bends misfolded CFTR; recruits CHIPReduced binding; decreased ubiquitination
CalnexinER retention of immature CFTRBypassed via improved folding
COPII VesiclesER-to-Golgi transportEnhanced cargo loading of corrected CFTR
PDZ Proteins (e.g., NHERF1)Anchors CFTR at plasma membraneStabilizes rescued CFTR; prolongs half-life

Properties

Product Name

CFTR corrector 3

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[5-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C26H34F3N7O4S

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)32-17(19)2)8-9-20(31-22)36-21(10-11-30-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1

InChI Key

ITRSIHARKOQDPT-INIZCTEOSA-N

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.